molecular formula C10H20N2O3 B13704451 Methyl 3-methoxy-2-(4-methylpiperazin-1-YL)propanoate

Methyl 3-methoxy-2-(4-methylpiperazin-1-YL)propanoate

Cat. No.: B13704451
M. Wt: 216.28 g/mol
InChI Key: VXALIAWKOWDQRZ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate typically involves the reaction of 4-methylpiperazine with a suitable ester precursor. One common method involves the reaction of 4-methylpiperazine with methyl 3-methoxy-2-bromopropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets in biological systems. The compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ester groups, along with the piperazine ring, make it a versatile intermediate for various synthetic applications and a potential candidate for drug development .

Properties

IUPAC Name

methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-11-4-6-12(7-5-11)9(8-14-2)10(13)15-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXALIAWKOWDQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(COC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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